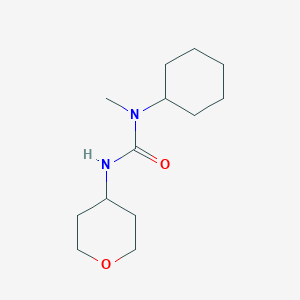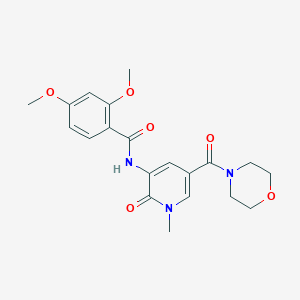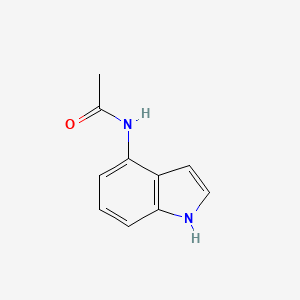
3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea is a chemical compound with a complex structure that includes a cyclohexyl group, a methyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable amine derivative of tetrahydropyran. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by acids or bases depending on the specific requirements.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface or within the cell .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Cyclohexyl isocyanate: A compound with a cyclohexyl group and an isocyanate functional group.
Methylurea: A simple urea derivative with a methyl group.
Uniqueness
3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea is unique due to its combination of a cyclohexyl group, a methyl group, and a tetrahydropyran ring This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
IUPAC Name |
1-cyclohexyl-1-methyl-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-15(12-5-3-2-4-6-12)13(16)14-11-7-9-17-10-8-11/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFAWHZIMUEJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2712529.png)

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)
![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)
![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)
![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)
![Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)


![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)


